molecular formula C9H13F3O B2484130 (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol CAS No. 1936350-23-0

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol

Cat. No.: B2484130
CAS No.: 1936350-23-0
M. Wt: 194.197
InChI Key: BEGBFAXDPMMRGC-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol is a chemical compound with the molecular formula C9H13F3O and a molecular weight of 194.2 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a bicyclo[221]heptane ring system, which is further connected to a methanol group

Properties

IUPAC Name

[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8/h13H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGBFAXDPMMRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Trifluoromethylation of Norbornene Derivatives

A scalable method involves nucleophilic trifluoromethylation using fluoroform (HCF$$3$$) and potassium hexamethyldisilazide (KHMDS) in triglyme at −40°C. This approach converts norbornene methanol derivatives into trifluoromethylated analogs with yields up to 92%. The reaction proceeds via deprotonation of HCF$$3$$ to generate a trifluoromethyl anion, which attacks the electron-deficient bicyclic intermediate.

Halogen Exchange Reactions

Patent data describe iodo-trifluoromethyl exchange using copper(I) trifluoromethyl complexes. For example, treating 4-iodobicyclo[2.2.1]heptane with [(Ph$$3$$P)$$3$$CuCF$$3$$] in dimethylformamide (DMF) at 100°C replaces iodine with CF$$3$$ in 75–80% yield. This method avoids harsh conditions but requires stoichiometric copper reagents.

Hydroxymethylation at Position 1

Barbier-Type Reaction

A Barbier procedure enables one-pot hydroxymethylation by reacting 4-(trifluoromethyl)bicyclo[2.2.1]heptane with paraformaldehyde and zinc powder in pyridine under trifluoromethyl bromide pressure. The zinc mediates the coupling, yielding the hydroxymethyl derivative in 65–70% yield.

Hydroboration-Oxidation

Hydroboration of norbornene derivatives followed by oxidation offers stereoselective control. For instance, treating 4-(trifluoromethyl)norbornene with borane-THF and subsequent oxidation with hydrogen peroxide/sodium hydroxide produces the endo-methanol isomer predominantly (85:15 endo:exo).

Industrial-Scale Optimizations

Continuous Flow Synthesis

Patent US20160264498A1 highlights a continuous flow system for producing norbornene alkanols. By reacting cyclopentadiene with trifluoromethyl acetylene in a microreactor (residence time: 2 min, 100°C), the process achieves 95% conversion and reduces byproducts. Subsequent hydrogenation and hydroxymethylation steps are integrated into the same flow setup.

Catalyst Design

Bis(β-enaminoketonato)titanium catalysts enhance copolymerization efficiency when introducing polar groups like hydroxymethyl. For example, catalyst 1b ([PhNC(CH$$3$$)CHCO(CF$$3$$)]$$2$$TiCl$$2$$) achieves 22 mol% hydroxymethyl incorporation at 700 kg/mol Ti·h productivity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Diels-Alder + HCF$$_3$$ 92 Scalable, uses inexpensive HCF$$_3$$ Requires cryogenic conditions
Copper-mediated CF$$_3$$ 80 High selectivity Costly copper reagents
Barbier reaction 70 One-pot synthesis Low stereoselectivity
Hydroboration 85 Stereoselective Multi-step purification

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions to introduce other functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid): This compound has a carboxylic acid group instead of a methanol group, which can alter its reactivity and applications.

    (4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-amine):

Uniqueness

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol is unique due to its combination of a trifluoromethyl group, a bicyclo[2.2.1]heptane ring system, and a methanol group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.

Biological Activity

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol is a bicyclic compound characterized by a trifluoromethyl group and a hydroxymethyl functional group. Its unique structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Structural Characteristics

The compound's structure includes:

  • Bicyclic Core : A norbornane framework that contributes to its rigidity and spatial orientation.
  • Trifluoromethyl Group (-CF3) : Enhances lipophilicity, allowing better interaction with hydrophobic environments in biological systems.
  • Hydroxymethyl Group (-CH2OH) : Capable of forming hydrogen bonds, facilitating interactions with proteins and enzymes.

The biological activity of (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol is influenced by its ability to interact with various molecular targets:

  • Hydrophobic Interactions : The trifluoromethyl group increases the compound's affinity for hydrophobic regions of proteins and cell membranes, potentially modulating enzyme activities and receptor binding profiles .
  • Hydrogen Bonding : The hydroxymethyl moiety allows for hydrogen bonding, which can enhance the compound's interactions with specific biological receptors, influencing various biochemical pathways .

Biological Activity

Research indicates that (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol may exhibit several biological activities:

  • Anticancer Potential : Preliminary studies suggest that compounds with similar structural motifs may have anticancer properties, potentially through mechanisms such as apoptosis induction and inhibition of cell proliferation .
  • Enzyme Modulation : The compound may influence enzyme activity by altering the binding dynamics due to its unique structural features .

Comparative Analysis

To better understand the uniqueness of (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-ylmethanolBicyclic structure, trifluoromethyl groupDifferent bicyclic framework leading to varied reactivity
4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-ylacetateAcetate instead of hydroxymethylAcetate provides different reactivity patterns
4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-ylamineAmino group substitutionAlters interaction dynamics with biological targets

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

  • Anticancer Activity : Research on structurally analogous compounds has shown efficacy against various cancer types through mechanisms such as apoptosis induction and inhibition of angiogenesis .
  • Enzyme Interaction Studies : Investigations into the enzyme modulation capabilities of trifluoromethyl-substituted compounds have revealed significant alterations in enzyme kinetics, suggesting potential therapeutic applications .
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions between (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol and key biomolecules, supporting its role as a potential lead compound in drug discovery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves functionalization of the bicyclo[2.2.1]heptane core. Key steps include:

  • Metal-catalyzed hydrogenation to introduce the trifluoromethyl group (e.g., using Pd/C or Raney Ni under H₂ pressure) .
  • Nucleophilic substitution for hydroxyl group introduction, often employing NaBH₄ or LiAlH₄ in anhydrous THF .
  • Yield optimization requires precise control of temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometric ratios of reagents like trifluoromethylation agents (e.g., CF₃I or CF₃Cu) .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural features of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The bicyclic framework shows distinct splitting patterns due to bridgehead protons (δ ~1.5–2.5 ppm) and deshielded carbons (C-F coupling in ¹⁹F NMR for CF₃ group, δ ~-60 to -70 ppm) .
  • IR : Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups .
  • High-resolution MS : Molecular ion peaks (e.g., [M+H]⁺) validate the formula C₉H₁₁F₃O, with fragmentation patterns reflecting bicyclic stability .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Cytotoxicity assays (MTT or CellTiter-Glo) using cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Enzyme inhibition studies (e.g., kinase or protease assays) with fluorogenic substrates to identify potential targets .
  • Lipophilicity measurement (logP via shake-flask method) to predict membrane permeability, critical for CNS-targeted drug design .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in reaction mechanisms?

  • Methodological Answer :

  • Electron-withdrawing effect : The -CF₃ group reduces electron density at the bridgehead, favoring nucleophilic attack at adjacent carbons (e.g., SN₂ reactions) .
  • Steric hindrance : The bulky trifluoromethyl group limits access to the bicyclic core, as shown in DFT calculations comparing reaction rates with non-fluorinated analogs .
  • Isotope labeling : ¹⁸O or ²H tracing in methanolysis reactions reveals regioselectivity influenced by -CF₃ .

Q. What strategies resolve contradictions in reported biological activity across structurally similar bicyclic alcohols?

  • Methodological Answer :

  • Comparative SAR studies : Test analogs (e.g., replacing -CF₃ with -CH₃ or -Cl) in parallel assays to isolate the trifluoromethyl’s role .
  • Molecular docking : Simulate binding poses with target proteins (e.g., GPCRs) to explain activity disparities due to trifluoromethyl-induced conformational changes .
  • Meta-analysis of literature data : Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent polarity in assay buffers) .

Q. How can stability under physiological conditions (pH, temperature) be systematically evaluated?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24–72 hrs) and monitor decomposition via HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >150°C indicates suitability for high-temperature reactions) .
  • Light exposure tests : Use ICH Q1B guidelines to assess photodegradation pathways under UV/visible light .

Q. What computational methods predict its metabolic pathways and potential toxicity?

  • Methodological Answer :

  • In silico metabolism prediction : Software like Schrödinger’s ADMET Predictor or MetaSite models Phase I/II transformations (e.g., oxidation of methanol to carboxylic acid) .
  • CYP450 inhibition assays : Use recombinant enzymes (e.g., CYP3A4) to identify metabolic liabilities .
  • Toxicity profiling : Apply ProTox-II or Derek Nexus to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., reactive intermediates from -CF₃ cleavage) .

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